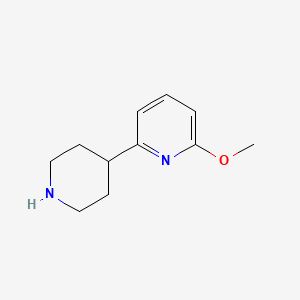

2-Methoxy-6-(piperidin-4-yl)pyridine

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-methoxy-6-piperidin-4-ylpyridine |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(13-11)9-5-7-12-8-6-9/h2-4,9,12H,5-8H2,1H3 |

InChI Key |

ZADIUFCFJXOGJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

General Laboratory Procedure Example

A representative procedure for the preparation of Boc-protected piperidine derivatives, which are key intermediates in the synthesis of 2-Methoxy-6-(piperidin-4-yl)pyridine, is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine derivative (12.7 mmol), anhydrous dichloromethane (100 mL), cooled to 0 °C | Dissolve piperidine derivative in DCM and cool |

| 2 | Addition of tert-butyldicarbonate (2.6 g, 12.1 mmol) in DCM (20 mL) dropwise | Boc protection initiated |

| 3 | Stirring at 0 °C for 10 min, then room temperature overnight | Reaction completion |

| 4 | Dilution with water, extraction with DCM (2 × 100 mL) | Work-up to isolate product |

| 5 | Washing organic layer with 0.5 M hydrochloric acid (50 mL) and brine (100 mL) | Purification |

| 6 | Drying over sodium sulfate and concentration | Final intermediate obtained for further reactions |

This intermediate can then be coupled with the methoxypyridine moiety to yield the target compound.

Industrial Scale Considerations

Industrial synthesis of this compound involves scaling up the laboratory methods with optimization for yield and purity:

Batch vs. Continuous Flow Reactors: Continuous flow technology allows better control of reaction parameters, improving reproducibility and safety.

Catalyst Selection: Use of palladium catalysts for cross-coupling reactions enhances efficiency.

Purification: Crystallization and chromatographic techniques are optimized to remove impurities and by-products.

Automation: Automated systems facilitate precise reagent addition and temperature control, minimizing human error.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Pyridine ring formation | Hantzsch synthesis or condensation | β-Ketoesters, aldehydes, ammonia | Heating, solvent-dependent | Classic method for substituted pyridines |

| Methoxy group introduction | Nucleophilic substitution or O-methylation | Methanol, methyl iodide | Catalytic, reflux | Enhances electronic properties |

| Piperidine attachment | Nucleophilic substitution, cross-coupling | 6-Halogenated pyridine, piperidin-4-yl amines | Pd-catalyst, base, inert atmosphere | High selectivity and yield |

| Protection of piperidine N | Boc protection | tert-Butyldicarbonate, DCM | 0 °C to room temperature | Facilitates downstream reactions |

Research Findings and Optimization

The presence of the methoxy group at the 2-position increases the nucleophilicity of the pyridine ring, facilitating substitution reactions at the 6-position.

Boc protection of the piperidine nitrogen significantly improves the coupling efficiency and product stability.

Reaction times and temperatures are optimized to balance reaction rate and minimize side reactions.

Purification steps involving acid washes and brine help remove unreacted starting materials and by-products, ensuring high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group undergoes oxidation under controlled conditions. For example:

-

Oxidation to carbonyl derivatives : Using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic media converts the methoxy group (-OCH₃) to a ketone or carboxylic acid.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 hr | Pyridine-2-carboxylic acid derivative | ~65% |

| CrO₃/AcOH | RT, 12 hr | Ketone intermediate | ~50% |

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature facilitates substitution at the 2- and 6-positions:

-

Methoxy group replacement : Halogenation (e.g., using PCl₅) replaces -OCH₃ with -Cl, enabling subsequent Suzuki-Miyaura couplings .

-

Piperidinyloxy group displacement : Strong bases (e.g., LDA) promote substitution with nucleophiles like amines or thiols .

| Substrate Position | Reagent | Product | Application |

|---|---|---|---|

| 2-Methoxy | PCl₅, DMF | 2-Chloro-6-(piperidin-4-yl)pyridine | Cross-coupling precursor |

| 6-Piperidinyloxy | LDA, RNH₂ | 6-Amino-substituted pyridine | Drug intermediate |

Piperidine Functionalization

The piperidine moiety undergoes typical amine reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives.

-

Ring-opening : Strong acids (e.g., HBr/AcOH) cleave the piperidine ring, yielding linear amines .

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylpiperidine derivative | >90% |

| Acylation | Acetyl chloride, Et₃N | N-Acetylpiperidine derivative | ~85% |

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed couplings:

-

Suzuki-Miyaura : 2-Chloro-6-(piperidin-4-yl)pyridine reacts with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig Amination : Introduces amines at the 2-position for drug candidate libraries .

| Coupling Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-6-(piperidin-4-yl)pyridine | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 2-Amino-substituted pyridine | 65–78% |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-withdrawing substituents direct electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ nitrates the 4-position of the pyridine ring .

-

Sulfonation : Oleum introduces sulfonic acid groups at the 3-position .

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-pyridine derivative | >95% |

| SO₃/H₂SO₄ | 100°C, 4 hr | 3-Sulfonic acid derivative | ~80% |

Reductive Transformations

-

Piperidine reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring to a piperazine analog .

-

Methoxy group reduction : LiAlH₄ reduces -OCH₃ to -CH₂OH, though this is less common .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Piperidine ring | H₂ (1 atm), Pd-C | Hexahydro-pyridine derivative | ~75% |

| Methoxy group | LiAlH₄, THF | 2-Hydroxymethyl-pyridine derivative | ~40% |

Key Research Findings

-

Substitution at the piperidine nitrogen improves blood-brain barrier penetration .

-

Electron-withdrawing groups on the pyridine ring enhance electrophilic substitution rates .

-

Cross-coupling reactions enable rapid diversification for structure-activity relationship (SAR) studies .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance in developing therapeutics and functional materials.

Scientific Research Applications

2-Methoxy-6-(piperidin-4-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Biological Studies: Researchers use it to study the structure-activity relationships of piperidine-containing compounds and their biological effects.

Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyridine Derivatives with Piperidine Substituents

- Donepezil Hybrid (5,6-dimethoxy-2-((1-((3-methylpyridin-2-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one) Structural Differences: Incorporates a fused indenone ring and dual methoxy groups. Functional Impact: Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ in nanomolar range), attributed to dual binding sites facilitated by the piperidine and pyridine groups . Comparison: The absence of a fused ring in 2-methoxy-6-(piperidin-4-yl)pyridine likely reduces AChE affinity but may enhance selectivity for other targets.

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Structural Differences: Pyrimidine core vs. pyridine, with piperidine at position 6. Functional Impact: Pyrimidines often exhibit distinct electronic properties and bioavailability.

Substituent Effects on Reactivity and Physical Properties

2-Methoxy-6-(triethylgermyl)pyridine (6w)

- Hydrogenation Reactivity : Failed to undergo hydrogenation due to strong catalyst coordination, unlike this compound, which lacks sterically hindering trialkylgermyl groups .

- Electronic Effects : Methoxy groups in both compounds likely stabilize intermediates via resonance, but piperidine’s basicity may alter reaction pathways.

- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Physical Properties: Melting points (268–287°C) and molecular weights (466–545 g/mol) for chloro/nitro-substituted pyrimidines are higher than those estimated for this compound (~220–250 g/mol) due to heavier substituents .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| This compound | ~220–250 (estimated) | N/A | Methoxy, piperidin-4-yl |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 187.6 (calculated) | N/A | Chloro, methyl |

| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | 466–545 | 268–287 | Amino, chloro, substituted phenyl |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-6-(piperidin-4-yl)pyridine, and what factors influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyridine and piperidine derivatives. For example, halogenated pyridine intermediates (e.g., 6-bromo-2-methoxypyridine) can undergo nucleophilic substitution with piperidin-4-amine under basic conditions (e.g., NaOH in dichloromethane) . Key factors affecting yield include:

- Catalyst selection : Transition metals (e.g., Pd catalysts) may enhance cross-coupling efficiency.

- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–2.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate molecular weight (e.g., [M+H] at m/z 235) .

- Melting point : Consistency with literature values (e.g., 180–185°C) indicates purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity LD > 2000 mg/kg in rats) .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the scalability of this compound synthesis?

- Methodological Answer :

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)) with ligands (e.g., XPhos) to reduce reaction time .

- Solvent selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to enhance sustainability .

- Scale-up adjustments : Use flow chemistry to maintain temperature control and reduce side reactions .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer :

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials to validate electronic properties .

- Kinetic studies : Perform time-resolved NMR or UV-Vis spectroscopy to monitor reaction intermediates (e.g., piperidine ring opening/closure) .

- Cross-validation : Use analogous compounds (e.g., 4-methoxypyridine derivatives) to test computational models .

Q. How should researchers approach ecological risk assessment when limited toxicity data is available for this compound?

- Methodological Answer :

- Read-across analysis : Use data from structurally similar compounds (e.g., 4-methoxy-N-(piperidin-4-yl)benzamide) to estimate biodegradation and bioaccumulation .

- QSAR modeling : Predict acute aquatic toxicity (e.g., EC for Daphnia magna) using software like ECOSAR .

- Microcosm studies : Test soil mobility and microbial degradation in controlled lab environments .

Q. What methodologies are effective in analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C, then monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C) .

- Long-term storage : Store in anhydrous, inert atmospheres (argon) at -20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.